molecular formula C22H32N2O5 B584638 Enalaprilat tert-Butyl Ester CAS No. 674796-29-3

Enalaprilat tert-Butyl Ester

Cat. No.: B584638
CAS No.: 674796-29-3
M. Wt: 404.507
InChI Key: QNFBUHZOXLSHBK-SZMVWBNQSA-N
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Mechanism of Action

Target of Action

Enalaprilat tert-Butyl Ester is a prodrug of Enalaprilat, which is an active metabolite of Enalapril . The primary target of Enalaprilat is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased reabsorption of sodium ions in the proximal tubule of the kidney . This ultimately leads to a reduction in blood pressure and blood fluid volume . Furthermore, the uptake of Enalaprilat into cells expressing OAT3 and OAT4 transporters was found to be significantly higher compared to control cells .

Pharmacokinetics

This compound, as a prodrug, is bioactivated by hydrolysis of the ethyl ester to Enalaprilat . Peak plasma Enalaprilat concentrations occur 2 to 4 hours after oral administration of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of Enalaprilat, necessitating dose reduction . Additionally, the drug’s action can be affected by patient-specific factors such as age, presence of comorbidities like diabetes, hypertension, and heart failure .

Preparation Methods

The synthesis of Enalaprilat tert-Butyl Ester typically involves the esterification of enalaprilat with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are generally mild, and the process yields the desired ester in good quantities. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Enalaprilat tert-Butyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and tert-butanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl moiety with other substituents.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBUHZOXLSHBK-SZMVWBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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